![molecular formula C22H23FN4O3 B2964442 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775507-37-3](/img/structure/B2964442.png)
5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a small molecule . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The chemical formula is C21H24FN5O . The average weight is 381.4466 and the monoisotopic weight is 381.19648862 .Scientific Research Applications
Molecular Stability and Conformational Analysis
A study conducted by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed tautomeric properties, conformations, and the mechanism behind anti-cancer properties through density functional theory and molecular docking. The research could guide the understanding of the structural stability and bioactivity potential of triazole-containing compounds similar to the chemical (Karayel, 2021).
Antimicrobial Activities
Another study highlighted the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing the potential of triazole derivatives in developing antimicrobial agents. This suggests that compounds like the one you're interested in may have applications in combating microbial infections (Bektaş et al., 2007).
Pharmacological Evaluations
Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity. The design was based on donepezil, a major drug for Alzheimer's disease, which suggests potential applications in neurological disorders for compounds with similar structures (Gupta et al., 2020).
Molecular Docking and Antagonist Activity
Watanabe et al. (1992) prepared and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, which provides a foundation for the neuropharmacological applications of similar compounds. This research could indicate potential uses in designing receptor-specific drugs (Watanabe et al., 1992).
properties
IUPAC Name |
3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSJUHGMMTQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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